(4-Methylnaphthalen-1-yl)methanol
Overview
Description
(4-Methylnaphthalen-1-yl)methanol is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where a methyl group is attached to the fourth position and a methanol group is attached to the first position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Mechanism of Action
Target of Action
It is known that methanol and its derivatives often interact with enzymes such ascytochrome P450s . These enzymes are involved in a wide range of biological processes, including the metabolism of xenobiotics, fatty acids, and steroids .
Mode of Action
It is known that methanol and its derivatives can undergooxidation reactions mediated by enzymes like cytochrome P450s . This process can lead to the formation of various metabolites, which can have different biological effects .
Biochemical Pathways
It is known that methanol and its derivatives can affect themetabolism of fatty acids and other biological molecules . The oxidation of these compounds can lead to changes in cellular processes and signaling pathways .
Pharmacokinetics
It is known that methanol and its derivatives are generallysoluble in organic solvents , which could potentially influence their absorption and distribution in the body. The metabolism of these compounds is often mediated by enzymes like cytochrome P450s .
Result of Action
It is known that the oxidation of methanol and its derivatives can lead to the formation of various metabolites . These metabolites can have different biological effects, depending on their structure and the cellular context .
Action Environment
The action, efficacy, and stability of (4-Methylnaphthalen-1-yl)methanol can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the solubility of this compound, potentially influencing its absorption and distribution in the body . Additionally, the activity of enzymes like cytochrome P450s, which are involved in the metabolism of this compound, can be affected by various factors, including pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
(4-Methylnaphthalen-1-yl)methanol plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450 BM3 variant F87V, which is known for its ability to catalyze hydroxylation reactions with high regio- and stereo-specificity . This interaction leads to the formation of hydroxylated derivatives, which are crucial for further biochemical transformations. Additionally, this compound can interact with polycyclic aromatic hydrocarbon-dihydroxylating dioxygenase, an enzyme that facilitates the bioconversion of polycyclic aromatic hydrocarbons .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to the production of reactive oxygen species, which in turn can modulate signaling pathways and gene expression . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the active site of cytochrome P450 enzymes, leading to the activation or inhibition of these enzymes . This binding can result in the hydroxylation of the naphthalene ring, producing hydroxylated derivatives that can further participate in biochemical reactions. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of metabolic enzymes and signaling pathways . These temporal effects are crucial for understanding the compound’s behavior in different experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects . At high doses, this compound can cause toxic effects, including oxidative stress, cellular damage, and disruption of metabolic processes . These dosage-dependent effects are important for determining the safe and effective use of the compound in research and industrial applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives . These derivatives can further participate in various biochemical reactions, including conjugation with glucuronic acid or sulfate, which facilitates their excretion from the body . The compound’s interaction with metabolic enzymes can also influence the levels of other metabolites, thereby affecting the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound is important for understanding its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Methylnaphthalen-1-yl)methanol can be synthesized through several methods. One common method involves the oxidation of 4-methylnaphthalene using a suitable oxidizing agent to form 4-methylnaphthalen-1-ylmethanol. Another method involves the reduction of 4-methylnaphthalen-1-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of 4-methylnaphthalene in the presence of a suitable catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-Methylnaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylnaphthalene-1-carboxylic acid.
Reduction: It can be reduced to form 4-methylnaphthalene.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Methylnaphthalene-1-carboxylic acid.
Reduction: 4-Methylnaphthalene.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(4-Methylnaphthalen-1-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methylnaphthalene: Lacks the methanol group, making it less reactive in certain chemical reactions.
1-Naphthalenemethanol: Lacks the methyl group at the fourth position, resulting in different chemical properties.
4-Methylnaphthalene-1-carboxylic acid: Contains a carboxylic acid group instead of a methanol group, leading to different reactivity and applications.
Uniqueness
(4-Methylnaphthalen-1-yl)methanol is unique due to the presence of both a methyl group and a methanol group on the naphthalene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(4-methylnaphthalen-1-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7,13H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSGUDDGNKMFRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299154 | |
Record name | (4-methylnaphthalen-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57322-44-8 | |
Record name | 4-Methyl-1-naphthalenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57322-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 128466 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057322448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57322-44-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-methylnaphthalen-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYL-1-NAPHTHALENEMETHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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